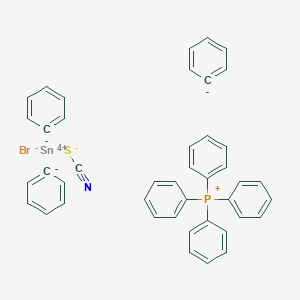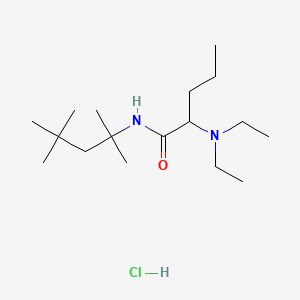
1H-Cyclopenta(b)quinoline, 2,3-dihydro-5-methyl-9-(4-morpholinyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Cyclopenta(b)quinoline, 2,3-dihydro-5-methyl-9-(4-morpholinyl)-, hydrochloride is a chemical compound with the CAS number 50690-95-4. This compound is known for its unique structure, which includes a cyclopentaquinoline core with a morpholine substituent. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-5-methyl-9-(4-morpholinyl)-, hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards .
Análisis De Reacciones Químicas
Types of Reactions
1H-Cyclopenta(b)quinoline, 2,3-dihydro-5-methyl-9-(4-morpholinyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
1H-Cyclopenta(b)quinoline, 2,3-dihydro-5-methyl-9-(4-morpholinyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-5-methyl-9-(4-morpholinyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Cyclopenta(b)quinoline derivatives
- Morpholine-substituted quinolines
- Other quinoline-based compounds
Uniqueness
What sets 1H-Cyclopenta(b)quinoline, 2,3-dihydro-5-methyl-9-(4-morpholinyl)-, hydrochloride apart from similar compounds is its unique combination of a cyclopentaquinoline core and a morpholine substituent. This structural feature imparts distinctive chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
50690-95-4 |
|---|---|
Fórmula molecular |
C17H21ClN2O |
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
4-(5-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C17H20N2O.ClH/c1-12-4-2-6-14-16(12)18-15-7-3-5-13(15)17(14)19-8-10-20-11-9-19;/h2,4,6H,3,5,7-11H2,1H3;1H |
Clave InChI |
GDCOWUYWBKPQST-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=C3CCCC3=N2)N4CCOCC4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


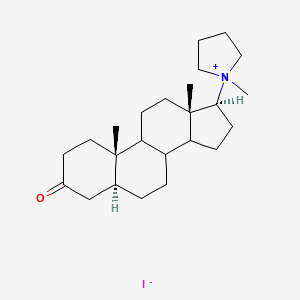
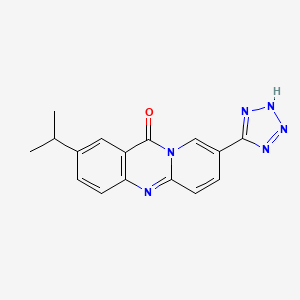
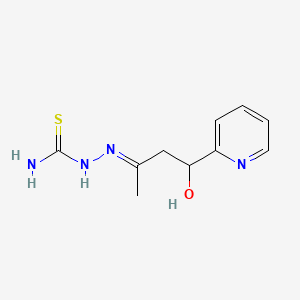

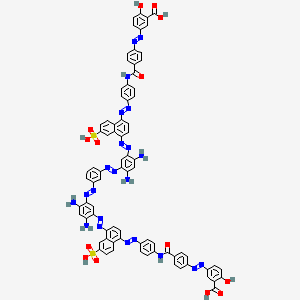
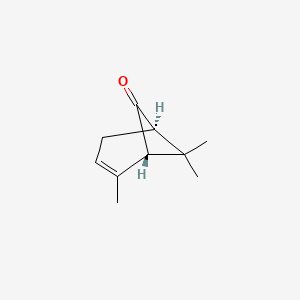



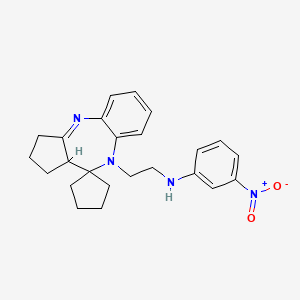
![8-(2-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12738831.png)
